Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Latanoprost Methyl Ester structure
Nome do Produto:Latanoprost Methyl Ester
N.o CAS:913258-31-8
MF:C24H36O5
MW:404.53964805603
CID:5145520

Latanoprost Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
    • 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
    • Latanoprost methyl ester
    • Latanoprost Impurity 16
    • LatanoprostEPImpurityG
    • Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
    • Latanoprost Methyl Ester
    • Inchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
    • Chave InChI: KSRNMZVGEYUNEO-JNAAKWLTSA-N
    • SMILES: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M913250-50mg
Latanoprost Methyl Ester
913258-31-8
50mg
$1499.00 2023-05-17
TRC
M913250-5mg
Latanoprost Methyl Ester
913258-31-8
5mg
$190.00 2023-05-17
TRC
M913250-25mg
Latanoprost Methyl Ester
913258-31-8
25mg
$ 800.00 2023-09-06

Latanoprost Methyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ;  rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 2

Condições de reacção
1.1 Catalysts: Pyridine Solvents: Sulfolane ;  70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 3

Condições de reacção
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ;  -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Potassium osmate dihydrate ,  1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol ,  Water ;  1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ;  1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ;  5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine ,  Water ;  0 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 6

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 7

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 10

Condições de reacção
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylamine ;  5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ;  rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine ,  Imidazole Solvents: Dimethylformamide ;  2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 13

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ;  -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine ,  Sodium bicarbonate ,  Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 14

Condições de reacção
1.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 15

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane ,  Water ;  2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ;  -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ;  20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ;  40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ;  10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ;  18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine ,  Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ;  -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine ,  Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ;  10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ;  1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone ,  Water ;  6 h, rt
Referência
A new synthetic approach to high-purity (15R)-latanoprost
Martynow, Jacek G.; et al, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester Literatura Relacionada

Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue